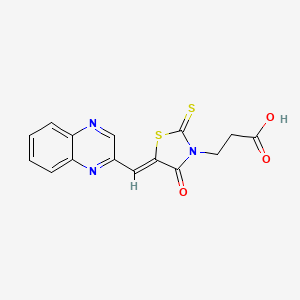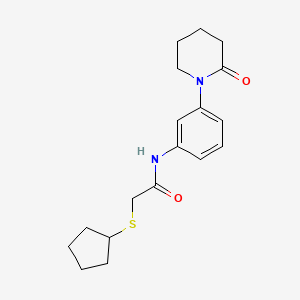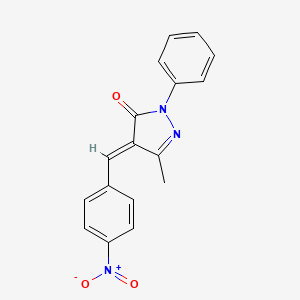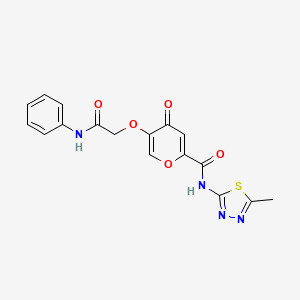
(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thiosemicarbazides and Heterocycle Synthesis
Thiosemicarbazides, including compounds similar to "(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid," serve as potent reagents for synthesizing a wide range of heterocyclic compounds. These derivatives are utilized in cyclocondensation reactions to afford pharmacophoric motif conjugates with potential therapeutic implications. The synthesis of these conjugates is aimed at developing compounds with impressive therapeutic potentials against profound diseases by merging chemical architectures like p-quinone, azole, and thiazole moieties into single structures. These conjugates represent a delightful class of compounds in organic chemistry due to their diverse chemical and physical properties (Azab & Saad, 2016).
Green Synthesis of Heterocycles
Quinoxaline derivatives are central to various pharmacological and biological activities. They form the basic scaffolds for solar cells, dyes, pigments, organic semiconductors, and chemical switches. The compound could be involved in green synthesis approaches for quinoxaline and related heterocycles, emphasizing the importance of eco-friendly methods in creating compounds with significant pharmacological importance (Mishra et al., 2019).
Antioxidant and Antiproliferative Activities
The derivative's role extends to the synthesis of spiro-indeno[1,2-b]quinoxaline pyrrolothiazoles, showcasing antioxidant and antiproliferative activities. This highlights its potential in developing novel therapeutic agents for treating cancer and related diseases by inhibiting tumor growth and inducing apoptosis in cancerous cells (Mani et al., 2018).
Fluorescent Sensing of Zn(II)
Another application includes the synthesis of fluorescein-based dyes for zinc sensing. Compounds related to "(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid" have been developed for their photophysical, thermodynamic, and zinc-binding kinetic properties, showcasing their utility in biological systems for detecting zinc ion concentrations, which is vital for understanding cellular processes (Nolan et al., 2005).
Corrosion Inhibition
Quinoxaline derivatives have been investigated for their potential as corrosion inhibitors, suggesting the applicability of these compounds in protecting metals from corrosion in acidic environments. This underscores the compound's utility beyond biomedical applications, extending to industrial applications where corrosion inhibition is critical (Olasunkanmi & Ebenso, 2019).
Eigenschaften
IUPAC Name |
3-[(5Z)-4-oxo-5-(quinoxalin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c19-13(20)5-6-18-14(21)12(23-15(18)22)7-9-8-16-10-3-1-2-4-11(10)17-9/h1-4,7-8H,5-6H2,(H,19,20)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVOBYOSXUETN-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)

![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)
![6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2666483.png)
![N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2666484.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1H-imidazol-2-yl)-1-methylpiperazine](/img/structure/B2666485.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)
